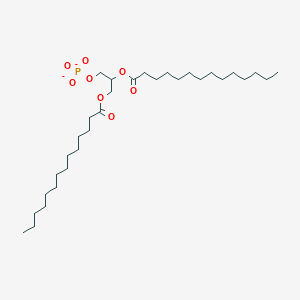

1,2-Dimyrsitoylphosphatidate(2-)

描述

Significance of Phosphatidate in Cellular Biology Research

Phosphatidic acid (PA) is a pivotal molecule in cellular biology, holding a dual role as both a central intermediate in lipid synthesis and a critical signaling lipid. physiology.orgnih.govnih.gov It serves as the precursor for the synthesis of all acylglycerol lipids, including other major phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine, as well as triglycerides. larodan.comyoutube.com

Beyond its foundational metabolic role, PA has emerged as a key second messenger involved in a vast array of cellular processes. nanosoftpolymers.comnih.gov Its cellular levels are typically low but can increase rapidly and transiently in response to various stimuli. physiology.orgnanosoftpolymers.com This dynamic production is mediated by enzymes such as phospholipase D (PLD) and diacylglycerol kinase (DGK). youtube.comnih.gov The significance of PA in research is underscored by its multifaceted functions:

Signal Transduction : PA is involved in crucial signaling pathways that govern cell growth, proliferation, survival, and stress responses. nih.govnanosoftpolymers.com It can directly interact with and modulate the activity of numerous target proteins, including protein kinases and phosphatases, thereby influencing downstream signaling cascades like the mTOR pathway. caymanchem.comnih.govcaymanchem.com

Membrane Dynamics and Trafficking : With its unique cone-shaped geometry, PA can induce negative curvature in membrane leaflets, a property that is critical for processes of membrane fusion and fission. nih.gov This makes it an important regulator of vesicular trafficking, including endocytosis and exocytosis. physiology.orgnanosoftpolymers.com

Cytoskeletal Organization : PA plays a role in regulating the dynamics of the cytoskeleton, which is essential for cell shape, motility, and division. nih.govnih.gov

The specific functions of PA can be dictated by its acyl chain composition. For instance, research suggests that saturated forms of PA, such as 1,2-Dimyristoylphosphatidate(2-), can have different effects on signaling pathways compared to their unsaturated counterparts. caymanchem.com Studies have shown that the accumulation of saturated PAs can mediate lipotoxicity and endoplasmic reticulum (ER) stress. nih.govnih.gov

Historical Perspectives on Phosphatidate Research Trajectories

The journey to understanding phosphatidates began in the 19th century with the first observations of phosphorus-containing lipids in biological tissues. nih.gov For many decades, research focused primarily on the structural roles of phospholipids as the building blocks of cellular membranes, a concept crystallized in the fluid mosaic model proposed by Singer and Nicolson in 1972. nih.gov In this context, phosphatidic acid was viewed mainly as a simple intermediate in the biosynthesis of more abundant phospholipids. nih.gov

A significant shift in perspective occurred in the latter half of the 20th century. Researchers began to uncover that PA was not merely a passive structural component or metabolic precursor but an active signaling molecule. nih.govcaymanchem.com This discovery opened up a new field of lipid signaling. The identification and characterization of enzymes responsible for the synthesis and degradation of PA, such as phospholipase D and phosphatidate phosphatases, were critical milestones. nih.govnih.gov These studies revealed that cellular PA levels are tightly regulated and can change in response to external signals, a hallmark of a second messenger.

The advent of molecular genetics provided powerful tools to explore the physiological roles of PA in greater depth. nih.gov The ability to manipulate the genes encoding lipid-metabolizing enzymes in model organisms allowed scientists to dissect the specific functions of PA in complex cellular processes. nih.gov More recent research trajectories focus on the nuances of PA signaling, including how different molecular species of PA, defined by their fatty acid chains like in 1,2-Dimyristoylphosphatidate(2-), can have distinct biological activities and engage different downstream targets. caymanchem.comphysiology.org Current studies continue to explore the intricate roles of specific PAs in health and disease, utilizing advanced techniques like lipidomics and molecular dynamics simulations. nih.govnih.govnih.gov

Data Tables

Properties of 1,2-Dimyristoylphosphatidate (Sodium Salt)

| Property | Value |

| Formal Name | 1,2-dimyristoyl-sn-glycero-3-phosphate, monosodium salt |

| Synonyms | DMPA, 1,2-DPPA, PA(14:0/14:0) |

| Molecular Formula | C₃₁H₆₀O₈P · Na |

| Molecular Weight | 614.8 g/mol |

| Physical Form | Crystalline solid |

| Acyl Chain Composition | Two myristic acid (14:0) chains |

| Data sourced from Cayman Chemical. caymanchem.com |

Key Cellular Functions of Phosphatidates

| Function | Description |

| Metabolic Precursor | Serves as the primary building block for the synthesis of other glycerophospholipids and triglycerides. larodan.comwikipedia.org |

| Signal Transduction | Acts as a second messenger, modulating key signaling pathways like mTOR and affecting cell growth and proliferation. caymanchem.comnih.govnanosoftpolymers.com |

| Membrane Dynamics | Influences membrane curvature, which is crucial for vesicle formation, fusion, and fission events in cellular trafficking. nih.govnih.gov |

| Protein Recruitment & Activation | Directly binds to and regulates the activity of a diverse set of proteins, tethering them to membranes. physiology.orgnanosoftpolymers.comcaymanchem.com |

| Cytoskeletal Regulation | Participates in the organization and rearrangement of the cytoskeleton, impacting cell shape and movement. nih.govnih.gov |

| Stress Response | Involved in cellular responses to various stresses, including osmotic and oxidative stress. nanosoftpolymers.com Saturated species are linked to ER stress. nih.gov |

属性

分子式 |

C31H59O8P-2 |

|---|---|

分子量 |

590.8 g/mol |

IUPAC 名称 |

2,3-di(tetradecanoyloxy)propyl phosphate |

InChI |

InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36)/p-2 |

InChI 键 |

OZSITQMWYBNPMW-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC |

产品来源 |

United States |

Biosynthesis and Metabolic Transformations of 1,2 Dimyristoylphosphatidate 2

Enzymatic Pathways for 1,2-Dimyristoylphosphatidate(2-) Synthesis

The synthesis of 1,2-dimyristoylphosphatidate(2-) is accomplished through several enzymatic routes, each contributing to the cellular pool of this lipid under different physiological conditions. These pathways involve the sequential acylation of a glycerol (B35011) backbone or the phosphorylation of a diacylglycerol molecule.

Acyltransferase-Mediated Synthesis of 1,2-Dimyristoylphosphatidate(2-)

The de novo synthesis of phosphatidic acid, including 1,2-dimyristoylphosphatidate(2-), is primarily initiated by the sequential acylation of glycerol-3-phosphate (G3P). mdpi.com This process is catalyzed by a family of enzymes known as acyltransferases.

The first step involves the transfer of a myristoyl group from myristoyl-CoA to the sn-1 position of G3P, a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT). The resulting product, 1-myristoyl-sn-glycerol-3-phosphate (lysophosphatidic acid), is then further acylated at the sn-2 position by lysophosphatidic acid acyltransferase (LPAAT), which incorporates a second myristoyl group to form 1,2-dimyristoylphosphatidate(2-). mdpi.com The specificity of these acyltransferases for myristoyl-CoA is a key determinant in the production of the dimyristoyl species of phosphatidic acid.

Diacylglycerol Kinase-Dependent Production of 1,2-Dimyristoylphosphatidate(2-)

An alternative and significant pathway for the generation of 1,2-dimyristoylphosphatidate(2-) involves the direct phosphorylation of 1,2-dimyristoylglycerol (a species of diacylglycerol or DAG). This reaction is catalyzed by diacylglycerol kinases (DGKs). mdpi.comum.es DGKs are a family of enzymes that play a critical role in cellular signaling by converting DAG, a potent second messenger, into phosphatidic acid. um.es

The activity of specific DGK isoforms can lead to the production of distinct molecular species of phosphatidic acid. nih.gov For instance, studies have shown that upon cellular stimulation, such as with interleukin-2 (B1167480) in T-lymphocytes, there is a significant and selective increase in certain diacyl-PA species, which is dependent on DGK activity. nih.govnih.gov This highlights the role of DGKs in generating specific pools of phosphatidic acid, including potentially 1,2-dimyristoylphosphatidate(2-), for signaling purposes. nih.gov

Phospholipase D-Mediated Generation of 1,2-Dimyristoylphosphatidate(2-)

Phospholipase D (PLD) provides another crucial pathway for the synthesis of phosphatidic acid. wikipedia.org PLD catalyzes the hydrolysis of the headgroup from phospholipids (B1166683), such as phosphatidylcholine (PC), to generate phosphatidic acid. wikipedia.orgnih.gov If the substrate for PLD is 1,2-dimyristoyl-sn-glycero-3-phosphocholine, the product of the reaction will be 1,2-dimyristoylphosphatidate(2-).

This pathway is a key component of various signaling cascades, and the phosphatidic acid produced by PLD can act as a second messenger itself or be converted to other signaling lipids. wikipedia.orgnih.gov The activation of PLD is regulated by a variety of factors, including G-proteins, Ca2+, and pH changes, allowing for the rapid and localized production of phosphatidic acid in response to extracellular signals. nih.gov

Catabolic Pathways and Turnover of 1,2-Dimyristoylphosphatidate(2-)

The cellular levels of 1,2-dimyristoylphosphatidate(2-) are carefully controlled through its conversion into other lipid molecules. These catabolic pathways are essential for both terminating its signaling functions and for its role as a precursor in the synthesis of other important lipids.

Phosphatidate Phosphohydrolase Activity on 1,2-Dimyristoylphosphatidate(2-)

A primary route for the catabolism of 1,2-dimyristoylphosphatidate(2-) is its dephosphorylation to form 1,2-dimyristoylglycerol. This reaction is catalyzed by phosphatidate phosphohydrolases (PAPs), also known as lipins. nih.govnih.gov PAP enzymes are critical regulators of lipid metabolism, as their product, diacylglycerol, is a key branch point in the synthesis of triacylglycerols and phospholipids like phosphatidylcholine and phosphatidylethanolamine. nih.gov

There are two main types of PAP enzymes: Mg2+-dependent (PAP1) and Mg2+-independent (PAP2). nih.gov The activity of these enzymes is crucial for maintaining the balance between phosphatidic acid and diacylglycerol levels, thereby influencing numerous cellular processes. nih.govnih.gov Studies in various organisms, from yeast to humans, have highlighted the central role of PAPs in lipid synthesis and signaling. nih.govuni-luebeck.de

Conversion of 1,2-Dimyristoylphosphatidate(2-) into Downstream Lipid Metabolites

As a central intermediate in lipid biosynthesis, 1,2-dimyristoylphosphatidate(2-) can be channeled into the synthesis of a variety of other lipids. Following its conversion to 1,2-dimyristoylglycerol by PAPs, the diacylglycerol molecule can be further metabolized. nih.gov

For instance, it can be acylated by diacylglycerol acyltransferase (DGAT) to form triacylglycerol, the primary form of energy storage in cells. mdpi.com Alternatively, it can serve as a backbone for the synthesis of other phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, through the addition of the respective headgroups. The fatty acid components of 1,2-dimyristoylphosphatidate(2-) can also be turned over through deacylation and reacylation cycles, contributing to the dynamic nature of cellular lipid composition. The catabolism of the myristate fatty acids themselves occurs through β-oxidation. libretexts.org

Summary of Key Enzymes

| Enzyme | Pathway | Function |

| Glycerol-3-phosphate acyltransferase (GPAT) | Acyltransferase-Mediated Synthesis | Catalyzes the first acylation of glycerol-3-phosphate. |

| Lysophosphatidic acid acyltransferase (LPAAT) | Acyltransferase-Mediated Synthesis | Catalyzes the second acylation to form phosphatidic acid. mdpi.com |

| Diacylglycerol Kinase (DGK) | Diacylglycerol Kinase-Dependent Production | Phosphorylates diacylglycerol to produce phosphatidic acid. mdpi.comum.es |

| Phospholipase D (PLD) | Phospholipase D-Mediated Generation | Hydrolyzes phospholipids to generate phosphatidic acid. wikipedia.orgnih.gov |

| Phosphatidate Phosphohydrolase (PAP)/Lipin | Catabolism and Turnover | Dephosphorylates phosphatidic acid to yield diacylglycerol. nih.govnih.gov |

| Diacylglycerol acyltransferase (DGAT) | Downstream Metabolism | Acylates diacylglycerol to form triacylglycerol. mdpi.com |

Regulation of 1,2-Dimyristoylphosphatidate(2-) Homeostasis in Subcellular Compartments

The maintenance of appropriate levels of 1,2-dimyristoylphosphatidate(2-) across different cellular organelles is critical for maintaining membrane integrity and regulating signaling pathways. This homeostasis is largely achieved by controlling the location and activity of the enzymes that metabolize it, particularly phosphatidate phosphatase (PAP).

The subcellular distribution of phosphatidate is not uniform, with the endoplasmic reticulum (ER) being a primary site of its synthesis and subsequent metabolism. The regulation of its levels in this compartment is tightly linked to the cell's metabolic state. The key regulatory enzymes, PAPs (the mammalian orthologs are known as lipins), can exist in either a soluble form in the cytoplasm or an active form bound to the ER membrane. researchgate.netrutgers.edu

The translocation of PAP from the cytosol to the ER membrane is a critical regulatory step. When the cell requires increased synthesis of triacylglycerols (for energy storage) or other phospholipids derived from diacylglycerol, PAP enzymes are recruited to the ER membrane. nih.gov Here, they gain access to their substrate, 1,2-dimyristoylphosphatidate(2-), converting it to 1,2-dimyristoylglycerol and thereby driving lipid synthesis forward while reducing the local concentration of the phosphatidate.

Several factors are understood to influence this spatial regulation:

Phosphorylation Status: The phosphorylation state of PAP/lipin enzymes is a key determinant of their location. When phosphorylated, they tend to reside in the cytosol. Dephosphorylation promotes their association with the ER membrane and increases their catalytic activity.

Cellular Signaling: Upstream signaling pathways, responding to nutrient availability and growth factor stimulation, can modulate the kinases and phosphatases that act on PAP/lipins, thereby controlling their subcellular localization and, consequently, phosphatidate levels.

Substrate Availability: An accumulation of phosphatidic acid in the ER membrane can itself promote the recruitment and activation of PAP enzymes, representing a direct feedback mechanism to maintain lipid homeostasis.

This dynamic shuttling of metabolic enzymes between the cytosol and organelle membranes allows the cell to rapidly adjust the local concentrations of 1,2-dimyristoylphosphatidate(2-) in response to metabolic needs, ensuring that its levels are kept within a narrow, functional range. Perturbations in this regulatory system can disrupt the balance of lipid synthesis and signaling.

Table 2: Regulatory Mechanisms of Phosphatidate Homeostasis

| Regulatory Factor | Mechanism | Subcellular Location(s) | Effect on Phosphatidate Levels |

|---|---|---|---|

| PAP/Lipin Enzymes | Translocation between cytosol and ER membrane. nih.gov | Cytosol, Endoplasmic Reticulum | Decreases levels at the ER when active |

| Phosphorylation | Controls the subcellular localization of PAP/Lipin. | Cytosol, Endoplasmic Reticulum | High phosphorylation keeps PAP cytosolic, increasing local phosphatidate at ER |

Cellular and Molecular Functions of 1,2 Dimyristoylphosphatidate 2

Role of 1,2-Dimyristoylphosphatidate(2-) in Signal Transduction Pathways

1,2-Dimyristoylphosphatidate(2-), a specific molecular species of phosphatidic acid (PA), is a pivotal lipid second messenger involved in a multitude of signal transduction pathways. portlandpress.comcreative-proteomics.com Though a minor component of cellular membranes, its levels are dynamically regulated, allowing it to act as a crucial signaling hub. portlandpress.com PA's unique biophysical properties, including its small, highly charged headgroup, enable it to influence membrane structure and recruit and regulate a wide array of proteins, thereby transducing signals that control diverse cellular functions. portlandpress.com

Activation of Kinase Cascades by 1,2-Dimyristoylphosphatidate(2-) (e.g., mTOR Signaling)

1,2-Dimyristoylphosphatidate(2-) and other forms of phosphatidic acid (PA) are recognized as significant positive inputs for the activation of kinase cascades, most notably the mammalian target of rapamycin (mTOR) signaling pathway. nih.gov The mTOR kinase is a central regulator of cell growth, metabolism, proliferation, and survival, integrating signals from growth factors and nutrients. youtube.comnih.gov

PA directly binds to and activates the mTOR complex 1 (mTORC1). nih.govnih.gov Structural and biochemical studies have revealed that PA interacts with a highly conserved sequence within the FKBP12-rapamycin binding (FRB) domain of the mTOR protein. nih.govnih.gov This interaction is proposed to induce a conformational change in the mTOR protein, which enhances its kinase activity and facilitates the phosphorylation of its downstream targets, such as the S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govnih.gov The activation of mTORC1 by PA is a critical step in the cellular response to both amino acids and growth factors. nih.gov For instance, PA is required for the translocation of mTORC1 to the lysosomal surface, a key step for its activation by the small GTPase Rheb. nih.gov

An alternative, indirect mechanism for mTORC1 activation by PA has also been proposed. In this model, exogenously supplied PA is metabolized to lysophosphatidic acid (LPA), which then activates its own cell surface receptors. This receptor activation subsequently triggers the ERK signaling pathway, which in turn leads to the activation of mTORC1. nih.gov

| Finding | Mechanism | Key Proteins Involved | References |

|---|---|---|---|

| Direct Activation | PA binds directly to a conserved sequence on the FRB domain of mTOR, inducing a conformational change that enhances kinase activity. | mTOR, Raptor, mLST8 (mTORC1 components) | nih.govnih.gov |

| Lysosomal Translocation | PA is required for the amino acid and growth factor-induced translocation of mTORC1 to the lysosome, where it is activated by Rheb. | mTORC1, Rag GTPases, Rheb | nih.gov |

| Indirect Activation | PA is metabolized to Lysophosphatidic Acid (LPA), which activates cell surface receptors, leading to stimulation of the ERK pathway that subsequently activates mTORC1. | LPA receptors (e.g., EDG-2), ERK1/2 | nih.gov |

Modulation of Phosphatase Activity by 1,2-Dimyristoylphosphatidate(2-)

The signaling functions of 1,2-Dimyristoylphosphatidate(2-) are tightly controlled by its synthesis and degradation. A key aspect of this regulation involves the modulation of phosphatidate phosphatase (PAP) activity. nih.govnih.gov PAPs are a family of enzymes that catalyze the dephosphorylation of phosphatidic acid (PA) to produce diacylglycerol (DAG). nih.govrutgers.edu This enzymatic reaction is crucial as it controls the cellular balance between two important lipid mediators, PA and DAG. nih.govnih.gov

The regulation of PAP activity effectively governs the cellular levels of PA. rutgers.edu When PAP is active, it reduces the amount of PA, thereby attenuating PA-mediated signaling events while simultaneously generating DAG for other metabolic and signaling purposes. nih.gov Conversely, when PAP activity is low, PA levels can rise, promoting signaling pathways dependent on this lipid. The translocation of PAP enzymes, such as yeast Pah1 and its mammalian counterparts, the lipins, from the cytosol to the nuclear/endoplasmic reticulum membrane is a critical regulatory step. nih.govrutgers.eduresearchwithrutgers.com This translocation is controlled by the phosphorylation state of the PAP enzyme itself. nih.gov

Therefore, while PA does not directly activate or inhibit a broad range of phosphatases in the way it does kinases, its cellular concentration is a direct modulator of the activity of the specific phosphatases (PAPs) responsible for its own turnover. This creates a feedback loop where the substrate (PA) level influences the activity of the enzyme that controls its availability for signaling. nih.govwikipedia.org

Crosstalk between 1,2-Dimyristoylphosphatidate(2-) and Other Lipid Signaling Pathways

The signaling network of 1,2-Dimyristoylphosphatidate(2-) is not isolated; it engages in significant crosstalk with other lipid signaling pathways, most notably the sphingolipid pathway. nih.govresearchgate.net This interplay allows for the integration of diverse signals and a more complex and nuanced cellular response.

A primary example of this crosstalk is the interaction between phosphatidic acid (PA) and sphingosine kinases (SPHKs), the enzymes that phosphorylate sphingosine to generate the potent signaling molecule sphingosine-1-phosphate (S1P). umsl.edunih.gov Research has demonstrated that PA can directly bind to and stimulate the activity of SPHKs. nih.govumsl.edu This interaction promotes the production of S1P, linking the glycerophospholipid and sphingolipid signaling cascades. Both PA and S1P have been identified as critical lipid messengers in various cellular responses, and their co-dependent generation can serve to amplify signaling events. nih.govresearchgate.net

This crosstalk is bidirectional. In some contexts, SPHK and S1P can act upstream of phospholipase D (PLD), the enzyme that produces PA, indicating a complex regulatory relationship where each pathway can influence the other. nih.gov The interaction between these lipid signaling pathways is crucial for processes such as cell survival, proliferation, and stress responses. nih.govmdpi.com

| Interacting Molecule | Effect of Interaction | Cellular Outcome | References |

|---|---|---|---|

| Sphingosine Kinase (SPHK) | PA directly binds to and activates SPHK. | Increased production of Sphingosine-1-Phosphate (S1P), amplifying lipid messenger signals. | nih.govumsl.edu |

| Phospholipase D (PLD) | SPHK and S1P can act upstream of PLD, influencing PA production. | Co-dependent amplification of lipid signaling networks. | nih.gov |

1,2-Dimyristoylphosphatidate(2-) in Membrane Dynamics and Vesicle Trafficking

1,2-Dimyristoylphosphatidate(2-) and other phosphatidic acid (PA) species are fundamental regulators of membrane dynamics and vesicular trafficking. portlandpress.comcreative-proteomics.com The unique physicochemical properties of PA, particularly its cone shape and negatively charged phosphate headgroup, allow it to alter membrane curvature and create localized negative charge patches. burnet.edu.au These features are critical for recruiting and activating proteins involved in the formation, fission, and fusion of transport vesicles. portlandpress.com

Vesicle Formation and Fusion Modulation by 1,2-Dimyristoylphosphatidate(2-)

Phosphatidic acid is a key lipid mediator in the processes of vesicle budding and fusion. burnet.edu.aunih.gov Its conical shape introduces negative curvature strain into the lipid bilayer, which facilitates the membrane bending required for a vesicle to bud from a donor compartment. du.edunih.gov The localized production of PA by enzymes like phospholipase D (PLD) at specific membrane sites acts as a signal for the recruitment of the vesicle formation machinery. nih.gov

During fusion, PA plays an equally critical role. The process of membrane fusion, essential for events like exocytosis, involves the merging of two separate lipid bilayers, a process that requires overcoming a significant energy barrier. nih.gov PA is thought to lower this barrier by promoting the formation of highly curved, non-bilayer lipid intermediates, such as stalks, which are transient structures that initiate the merger of the outer leaflets of the two membranes. du.educore.ac.uk Studies have shown that PLD activity, and the consequent production of PA, is essential for regulated exocytosis in numerous cell types. du.edunih.gov The accumulation of PA at sites of vesicle docking is believed to stabilize the negative curvature needed for the fusion pore to form and expand. du.edu

Regulation of Endocytosis and Exocytosis by 1,2-Dimyristoylphosphatidate(2-)

1,2-Dimyristoylphosphatidate(2-) is a direct regulator of both endocytosis and exocytosis, the cellular processes for internalizing and secreting substances, respectively.

Exocytosis : The role of phosphatidic acid (PA) in exocytosis is well-established. frontiersin.orgnih.gov PA generated by phospholipase D (PLD) is crucial for the late steps of regulated exocytosis, including the release of hormones and neurotransmitters. burnet.edu.aunih.gov For example, PLD1 localizes to secretory vesicles and the plasma membrane, and its activity to produce PA is required at the sites where vesicles dock and fuse with the plasma membrane. du.edunih.gov Inhibition of PA production has been shown to suppress fusion events, demonstrating its essential role in secretion. nih.govfrontiersin.org

Endocytosis : PA is also involved in the opposing process of endocytosis. It contributes to the membrane remodeling events necessary for the formation of endocytic vesicles. creative-proteomics.com Furthermore, PA plays a role in the trafficking of vesicles within the endocytic pathway. For instance, it is implicated in the biogenesis and trafficking of tubular recycling endosomes, which are responsible for recycling receptors and lipids back to the plasma membrane. researchgate.net By influencing the physical properties of the membrane and recruiting specific proteins, PA helps to orchestrate the complex membrane dynamics inherent to both endo- and exocytosis. creative-proteomics.com

1,2-Dimyristoylphosphatidate(2-) in Cytoskeletal Organization

1,2-Dimyristoylphosphatidate(2-), a member of the phosphatidic acid (PA) class of lipids, is a key signaling molecule involved in the dynamic regulation of the cellular cytoskeleton. The cytoskeleton, a complex network of protein filaments including actin microfilaments and microtubules, is crucial for maintaining cell shape, enabling movement, and organizing intracellular components. PA, through its biophysical properties and ability to bind specific proteins, plays a significant role in orchestrating cytoskeletal rearrangements in response to various cellular signals.

Actin Dynamics Modulation by 1,2-Dimyristoylphosphatidate(2-)

1,2-Dimyristoylphosphatidate(2-), representing the broader class of phosphatidic acid (PA), is a crucial regulator of actin cytoskeletal reorganization. PA can directly influence the polymerization of actin, the protein that forms microfilaments. Studies have shown that the presence of exogenous PA can activate actin polymerization. nih.gov For instance, in IIC9 fibroblasts, PA derived from phosphatidylcholine was found to activate this process, leading to an increase in filamentous actin (F-actin) and subsequent changes in cell morphology, such as the formation of stress fibers. nih.gov

The production of PA by the enzyme phospholipase D (PLD) is a well-established pathway for signaling to the actin cytoskeleton. nih.gov This PLD-generated PA is essential for the formation of specialized actin structures like actin comets and foci. nih.gov These structures are involved in processes such as intracellular pathogen motility and cell signaling events. nih.gov The regulatory role of PA in these events is often linked to its interaction with other signaling molecules. For example, PA is known to stimulate the activity of Type I phosphatidylinositol-4-phosphate 5-kinase (PIPKI), an enzyme that produces phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). nih.govnih.gov PI(4,5)P2 is another critical lipid messenger that directly regulates the function of numerous actin-binding proteins, thereby controlling cytoskeletal dynamics. nih.govpnas.org The interplay between PA and the PI(4,5)P2 signaling pathway highlights a complex network that fine-tunes actin reorganization in response to cellular needs. nih.gov

Interaction of 1,2-Dimyristoylphosphatidate(2-) with Cytoskeletal Proteins

The function of 1,2-Dimyristoylphosphatidate(2-) and other phosphatidic acids (PA) in cytoskeletal organization is mediated through direct interactions with a variety of cytoskeletal and associated proteins. These interactions can modulate protein localization and activity, thereby influencing the structure and dynamics of the cytoskeleton.

One of the key mechanisms of PA action is its ability to recruit and activate proteins at the cell membrane. For example, PA directly binds to and regulates the enzyme Type I phosphatidylinositol-4-phosphate 5-kinase (PIPKI), which is a critical player in actin reorganization. nih.govnih.gov This binding not only helps to localize PIPKI to the membrane but may also induce a conformational change that enhances its activity. nih.gov

In the plant kingdom, PA has been shown to interact with specific actin-binding proteins to control cytoskeletal architecture. In Arabidopsis thaliana, PA binds to the Stomatal closure-associated actin-binding protein 1 (SCAB1). nih.govtandfonline.com This interaction inhibits the ability of SCAB1 to bundle F-actin, without affecting its ability to bind to actin filaments. nih.govtandfonline.com This suggests a mechanism where PA modulates the higher-order organization of actin filaments by regulating the cross-linking activity of SCAB1. nih.gov

Furthermore, the influence of PA extends to other components of the cytoskeleton, such as microtubules. Research has shown that PA can bind to microtubule-associated proteins. For example, in response to salt stress in Arabidopsis, PA interacts with Microtubule-Associated Protein 65-1 (MAP65-1), promoting microtubule polymerization and bundling. tandfonline.com This indicates that PA is a versatile signaling lipid that can coordinate the dynamics of both actin and microtubule networks.

The interaction between PA and proteins is often governed by electrostatic forces, where the negatively charged phosphate headgroup of PA attracts positively charged amino acid residues in specific protein domains. mdpi.com These PA-binding domains facilitate the targeted regulation of protein function at membrane interfaces, allowing for precise spatial and temporal control over cytoskeletal organization.

Research Methodologies and Analytical Approaches for 1,2 Dimyristoylphosphatidate 2 Studies

Lipidomics Approaches for 1,2-Dimyristoylphosphatidate(2-) Profiling and Quantification

Lipidomics, the large-scale study of lipids, provides powerful tools for the detailed analysis of DMPA. These approaches are critical for understanding the metabolic pathways and cellular functions of this important phospholipid.

Mass Spectrometry-Based Methodologies for 1,2-Dimyristoylphosphatidate(2-) Analysis

Mass spectrometry (MS) is a cornerstone of lipidomics, offering high sensitivity and specificity for the identification and quantification of individual lipid species like DMPA. nih.gov Various MS-based strategies are employed to analyze DMPA, often coupled with upfront separation techniques.

Tandem mass spectrometry (MS/MS) is a particularly powerful tool. In this approach, a precursor ion corresponding to DMPA is selected, fragmented, and the resulting product ions are detected. This provides a high degree of structural information and specificity. Common fragmentation techniques include collision-activated dissociation (CAD) and electron-transfer dissociation (ETD). nih.gov For quantitative analyses, a triple quadrupole mass analyzer is often used, operating in selected reaction monitoring (SRM) mode. nih.gov This method offers excellent sensitivity and a wide dynamic range for quantifying low-abundance lipids. nih.govdntb.gov.ua

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar lipids like DMPA, as it minimizes fragmentation during the ionization process. nih.gov The choice of a suitable internal standard is crucial for accurate quantification to correct for variations in sample preparation and instrument response. youtube.com

Table 1: Mass Spectrometry Parameters for Phospholipid Analysis

| Parameter | Description | Relevance for DMPA Analysis |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | Efficiently ionizes polar lipids like DMPA with minimal fragmentation. |

| Mass Analyzer | Triple Quadrupole, Orbitrap | Triple quadrupole is used for targeted quantification (SRM), while Orbitrap provides high mass accuracy for identification. nih.govnih.gov |

| Fragmentation Mode | Collision-Activated Dissociation (CAD) | Provides characteristic fragment ions for structural confirmation of DMPA. nih.gov |

| Scan Type | Selected Reaction Monitoring (SRM) | Highly specific and sensitive method for quantifying DMPA by monitoring a specific precursor-to-product ion transition. nih.gov |

| Internal Standard | Labeled Phosphatidic Acid | Essential for accurate quantification by correcting for analytical variability. youtube.com |

Chromatographic Separation Techniques for 1,2-Dimyristoylphosphatidate(2-)

To reduce the complexity of biological samples and improve the accuracy of MS analysis, chromatographic separation is typically employed prior to detection. nih.gov

High-performance liquid chromatography (HPLC) is the most common separation technique used for lipid analysis. nih.govnih.gov Reversed-phase (RP) HPLC, in particular, is well-suited for separating lipids based on their hydrophobicity. su.ac.th In this method, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. su.ac.thnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate a wide range of lipid species. nih.gov

Thin-layer chromatography (TLC) is a simpler and less expensive technique that can be used for the qualitative analysis and separation of lipids. nih.gov In TLC, a stationary phase (like silica (B1680970) gel) is coated on a plate, and the sample is spotted at the bottom. The plate is then placed in a chamber with a mobile phase, which moves up the plate by capillary action, separating the lipid components based on their polarity. nih.govyoutube.com

Table 2: Chromatographic Conditions for Phospholipid Separation

| Parameter | Description | Typical Conditions for DMPA Analysis |

|---|---|---|

| Chromatography Mode | Reversed-Phase (RP) | Separates lipids based on acyl chain length and saturation. |

| Stationary Phase | C18 Column | A common non-polar stationary phase for lipid separation. nih.gov |

| Mobile Phase | Acetonitrile/Methanol/Water mixtures with additives like formic acid or ammonium (B1175870) acetate | The specific composition is optimized to achieve good separation of phosphatidic acids. mdpi.com |

| Elution | Gradient Elution | Allows for the separation of a broad range of lipids with different polarities in a single run. nih.gov |

| Detector | Mass Spectrometer | Provides sensitive and specific detection of the separated lipids. |

Biophysical Techniques for Investigating 1,2-Dimyristoylphosphatidate(2-) Membrane Interactions

Biophysical techniques are indispensable for understanding how DMPA influences the physical properties of cell membranes, such as their structure, dynamics, and interactions with other molecules. nih.govresearchgate.net

Model Membrane Systems for 1,2-Dimyristoylphosphatidate(2-) Studies (e.g., GUVs, SLBs, Langmuir monolayers)

Due to the complexity of biological membranes, simplified model systems are often used to study the behavior of individual lipids like DMPA. nih.govnih.gov These models allow for precise control over the lipid composition and environmental conditions.

Giant Unilamellar Vesicles (GUVs): GUVs are cell-sized lipid vesicles that are useful for studying membrane-level phenomena such as domain formation, membrane curvature, and protein binding. They can be observed using light microscopy techniques.

Supported Lipid Bilayers (SLBs): SLBs are planar lipid bilayers formed on a solid support. radiologykey.com They are a stable platform for studying membrane properties using surface-sensitive techniques like atomic force microscopy (AFM) and fluorescence microscopy. radiologykey.com

Langmuir Monolayers: These are single layers of lipid molecules spread at the air-water interface. nih.gov By compressing the monolayer and measuring the surface pressure, one can obtain information about the area per molecule and the phase behavior of lipids like DMPA. nih.gov

These model systems have been instrumental in characterizing the physical and chemical properties of lipid bilayers and the influence of specific lipids like DMPA on membrane behavior. researchgate.net

Spectroscopic and Imaging Methods for 1,2-Dimyristoylphosphatidate(2-) Biophysics

A variety of spectroscopic and imaging techniques are used to probe the structure and dynamics of DMPA-containing membranes.

Fluorescence Spectroscopy and Microscopy: Fluorescent probes that are sensitive to the local membrane environment can be incorporated into model membranes. Changes in their fluorescence properties can provide information about membrane fluidity, polarity, and domain formation. Total internal reflection fluorescence (TIRF) microscopy is a powerful tool for imaging processes at the membrane surface with high sensitivity. nih.gov

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can visualize the topography of lipid bilayers with nanometer resolution. radiologykey.com It can be used to directly observe phase separation and the formation of lipid domains in DMPA-containing membranes. radiologykey.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the structure, dynamics, and orientation of lipid molecules within a bilayer. It is a powerful tool for characterizing the conformation of the DMPA headgroup and acyl chains. mdpi.com

Genetic and Molecular Biology Tools for Manipulating 1,2-Dimyristoylphosphatidate(2-) Levels

Understanding the cellular functions of DMPA requires the ability to manipulate its intracellular concentration. This can be achieved using various genetic and molecular biology tools. nih.gov

The biosynthesis and degradation of phosphatidic acid are controlled by a series of enzymes. By targeting the genes that encode these enzymes, it is possible to alter the cellular levels of DMPA. For example, gene silencing techniques like RNA interference (RNAi) could be used to downregulate the expression of enzymes involved in DMPA synthesis. Conversely, overexpression of these enzymes could lead to an increase in DMPA levels.

Modern gene-editing technologies, such as CRISPR/Cas9, offer a precise way to modify the genes involved in DMPA metabolism. nih.govyoutube.com This could involve knocking out a gene to completely abolish the production of a specific enzyme or introducing specific mutations to alter its activity. These powerful tools allow researchers to investigate the specific roles of DMPA in various cellular processes by observing the phenotypic effects of altered DMPA levels. nih.gov Software tools like Benchling and SnapGene are often used in the planning and design of these molecular biology experiments. youtube.com

Gene Editing Approaches for Enzymes Regulating 1,2-Dimyristoylphosphatidate(2-) Metabolism

The advent of precise gene-editing technologies, particularly the CRISPR-Cas9 system, has revolutionized the study of lipid metabolism. nih.govyoutube.com By selectively knocking out or modifying the genes that encode key enzymes in the metabolic pathways of phosphatidic acid, researchers can elucidate the specific contributions of these enzymes to the cellular pool of PA, including the 1,2-dimyristoylphosphatidate(2-) species. This approach allows for the direct observation of the consequences of enzymatic disruption on lipid homeostasis and related cellular processes.

The primary enzymatic targets for studying PA metabolism fall into two categories: synthesis and degradation/conversion. Key synthesis enzymes include glycerol-3-phosphate acyltransferase (GPAT) and 1-acyl-glycerol-3-phosphate acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT), which are central to the de novo synthesis pathway. nih.govresearchgate.net Other major pathways for PA production involve the phosphorylation of diacylglycerol (DAG) by diacylglycerol kinase (DGK) and the hydrolysis of phosphatidylcholine by phospholipase D (PLD). wikipedia.org

Research Findings from Gene Editing Studies:

Phospholipase D (PLD): In the microalga Schizochytrium limacinum, CRISPR/Cas9-mediated knockout of the PLD1 gene was shown to significantly alter the phospholipid profile. researchgate.net The knockout strain exhibited an increase in the levels of phosphatidic acid and lysophosphatidylcholine, with a corresponding decrease in phosphatidylcholine. This finding indicates that PLD1 is crucial for the interconversion of phospholipids (B1166683) and that its disruption shifts the lipid balance, leading to an accumulation of its direct product, PA. researchgate.net

These studies underscore the power of gene editing to dissect complex metabolic networks. By targeting specific enzymes, the functional consequences on the cellular lipidome, including the abundance of specific PA species like 1,2-dimyristoylphosphatidate(2-), can be precisely evaluated.

| Target Enzyme Family | Specific Gene(s) | Organism | Key Findings on PA Metabolism | Reference |

|---|---|---|---|---|

| Lysophosphatidic acid acyltransferase (LPAT) | BnLPAT2, BnLPAT5 | Brassica napus (Rapeseed) | Mutants showed decreased oil content and enlarged oil bodies, confirming the role of LPAT in the PA-mediated synthesis of triacylglycerols. | researchgate.net |

| Phospholipase D (PLD) | PLD1 | Schizochytrium limacinum | Knockout led to increased levels of phosphatidic acid and altered composition of other phospholipids. | researchgate.net |

Fluorescent Probes and Biosensors for Intracellular 1,2-Dimyristoylphosphatidate(2-) Detection

Understanding the signaling roles of phosphatidic acid requires tools that can visualize its dynamic changes in concentration and location within living cells. biorxiv.org Genetically encoded fluorescent biosensors have emerged as an indispensable technology for this purpose. molbiolcell.org These biosensors typically consist of a PA-binding domain (PABD) from a protein that naturally interacts with PA, fused to a fluorescent protein (e.g., GFP). When cellular PA levels rise in a specific membrane compartment, the biosensor is recruited from the cytosol to that membrane, allowing for real-time imaging of PA production. molbiolcell.org

Several PABDs have been developed and characterized for PA detection:

PABD-Spo20: The most widely used PA biosensors are derived from the Spo20p protein from Saccharomyces cerevisiae. biorxiv.orgnih.gov While effective, the original Spo20-based sensors showed a tendency to accumulate in the nucleus of mammalian cells. molbiolcell.orgnih.gov This led to the development of improved versions, such as the "Phosphatidic Acid biosensor with Superior Sensitivity" (PASS), which incorporates a nuclear export sequence (NES) to ensure cytosolic localization and enhance its response at the plasma membrane. biorxiv.orgmolbiolcell.org

Nir1-LNS2: More recently, the LNS2 domain of the lipid transfer protein Nir1 was identified as a novel, high-affinity PABD. nih.gov Biosensors built with this domain, such as Nir1-LNS2 and PILS-Nir1, demonstrate robust translocation to the plasma membrane upon stimulation of PA production and are valuable tools for studying PA dynamics. biorxiv.orgnih.gov

Other PABDs: Domains from other PA-binding proteins, such as Opi1p and PDE4A1, have also been characterized. nih.gov Comparative studies have shown that different biosensors can exhibit distinct affinities and preferences. For instance, in vitro assays revealed that the PABDs from Spo20p, Opi1p, and PDE4A1 all showed a preference for PA species with long, unsaturated fatty acid chains. nih.gov

Combined with lipidomic analysis, these biosensors have provided significant insights. In one study, stimulation of macrophages during frustrated phagocytosis led to a doubling of PA levels in the plasma membrane fraction, a finding that correlated with the observed recruitment of GFP-tagged Spo20p and Opi1p biosensors to the cell periphery. nih.gov

| Biosensor/PABD | Source Organism/Protein | Key Features | Reported Application | Reference |

|---|---|---|---|---|

| PABD-Spo20 | Saccharomyces cerevisiae (Spo20p) | Widely used; can show nuclear accumulation. Improved versions (e.g., PASS) include a Nuclear Export Sequence (NES). | Detecting PA production at the plasma membrane following PMA stimulation. | biorxiv.orgmolbiolcell.orgnih.gov |

| Nir1-LNS2 | Human (Nir1) | Novel, high-affinity PA-binding domain. | Revealing mechanisms of PA production downstream of PLC and PLD signaling pathways. | nih.gov |

| PABD-Opi1p | Saccharomyces cerevisiae (Opi1p) | Used for in vitro and in vivo PA sensing; shows preference for unsaturated PA species. | Compared with other sensors to study PA dynamics during frustrated phagocytosis. | nih.gov |

| PABD-PDE4A1 | Human (PDE4A1) | Characterized for PA binding in vitro. | Used in comparative studies of PA-binding specificity. | nih.gov |

Chemo-Enzymatic Synthesis of 1,2-Dimyristoylphosphatidate(2-) for Research Applications

The availability of pure, well-defined molecular species of phospholipids is essential for biophysical studies, the development of analytical standards, and the assembly of model membranes. Chemo-enzymatic synthesis offers a powerful strategy to produce specific lipids like 1,2-dimyristoylphosphatidate(2-) by combining the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.govnih.gov This approach leverages the high regio- and stereoselectivity of enzymes to overcome challenges faced in purely chemical methods.

The synthesis of 1,2-dimyristoylphosphatidate(2-) can be achieved by mimicking the de novo biosynthetic pathway, where a glycerol-3-phosphate backbone is sequentially acylated at the sn-1 and sn-2 positions. nih.govaocs.org

A plausible chemo-enzymatic route involves two main stages:

Chemical Synthesis of a Precursor: The process can begin with the chemical synthesis of a lysophosphatidic acid precursor, such as 1-myristoyl-sn-glycerol-3-phosphate. Chemical methods provide robust control for introducing the first fatty acid chain at the sn-1 position of the glycerol (B35011) backbone.

Enzymatic Acylation: The chemically synthesized lysophosphatidic acid is then used as a substrate for an enzymatic reaction. A specific 1-acyl-glycerol-3-phosphate acyltransferase (AGPAT/LPAAT) enzyme is used to catalyze the transfer of a second myristoyl group from a donor molecule (myristoyl-CoA) specifically to the sn-2 position. researchgate.net The high stereoselectivity of the enzyme ensures the formation of the correct 1,2-diacyl stereoisomer, which is difficult to achieve through purely chemical means without complex protection and deprotection steps.

The choice of the LPAAT enzyme is critical, as different isoforms can exhibit varying specificities for both the lysophosphatidic acid substrate and the acyl-CoA donor. researchgate.net By selecting an appropriate enzyme and providing myristoyl-CoA as the acyl donor, the synthesis can be directed specifically toward the production of 1,2-dimyristoylphosphatidate(2-). This method provides a reliable and efficient path to obtaining high-purity phospholipid species for research applications.

| Enzyme | Reaction Catalyzed | Role in Chemo-Enzymatic Synthesis | Reference |

|---|---|---|---|

| Glycerol-3-phosphate acyltransferase (GPAT) | Glycerol-3-phosphate → 1-acyl-sn-glycerol-3-phosphate (LPA) | Can be used to enzymatically synthesize the lysophosphatidic acid (LPA) precursor from glycerol-3-phosphate. | researchgate.netaocs.org |

| 1-acyl-glycerol-3-phosphate acyltransferase (AGPAT/LPAAT) | 1-acyl-sn-glycerol-3-phosphate (LPA) → 1,2-diacyl-sn-glycerol-3-phosphate (PA) | Performs the key stereospecific acylation at the sn-2 position to convert a chemically or enzymatically derived LPA into the final phosphatidic acid product. | portlandpress.comresearchgate.net |

Involvement of 1,2 Dimyristoylphosphatidate 2 in Broader Biological Processes and Cellular States

Role of 1,2-Dimyristoylphosphatidate(2-) in Cellular Growth and Proliferation Regulation

As a member of the phosphatidic acid class of lipids, 1,2-Dimyristoylphosphatidate(2-) is implicated in the complex signaling networks that govern cellular growth and proliferation. nih.govresearchgate.net PA is recognized as a lipid second messenger, with its cellular levels dynamically regulated by various enzymes in response to stimuli. researchgate.net This controlled production of PA is crucial for activating key pathways involved in cell proliferation.

Research has demonstrated that PA can stimulate cell division and DNA synthesis. mdpi.com Its mitogenic effects are mediated through the regulation of several critical signaling proteins. Key mechanisms include:

mTOR Pathway Activation : Phosphatidic acid can directly bind to and activate the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation. metwarebio.commdpi.com The acyl chain composition of PA can influence this interaction, with different species exhibiting varying levels of activation. acs.org

Raf Kinase Recruitment : PA promotes the recruitment and activation of the Raf proto-oncogene kinase to the cell membrane, a crucial step in the mitogen-activated protein kinase (MAPK) signaling cascade that drives cell proliferation. mdpi.com

Protein Phosphatase 1 (PP1) Modulation : PA can modulate the activity of phosphatases like PP1, which is involved in regulating the cell cycle. mdpi.com

G Protein-Coupled Receptor (GPCR) Signaling : Evidence suggests that PA's proliferative effects can be mediated through Gi protein-coupled receptors, specifically lysophosphatidic acid (LPA) receptors LPA1 and LPA2. mdpi.com

The homeostasis between PA and other lipid mediators, such as diacylglycerol (DAG), is vital for the proper regulation of cell proliferation and motility. portlandpress.com

1,2-Dimyristoylphosphatidate(2-) in Cellular Stress Responses

1,2-Dimyristoylphosphatidate(2-) is involved in cellular responses to various stressors, particularly oxidative and endoplasmic reticulum (ER) stress. researchgate.net

Oxidative Stress : Mitochondria are both a primary source of reactive oxygen species (ROS) and a target of oxidative damage. nih.gov Under conditions of oxidative stress induced by agents like copper or iron overload, phosphatidic acid has been shown to form in mitochondria. nih.gov This stress-induced PA is derived from the free-radical-mediated fragmentation of cardiolipin, a signature phospholipid of the inner mitochondrial membrane. nih.gov This process suggests that the generation of PA is a component of the mitochondrial damage pathway during oxidative stress. nih.gov

Endoplasmic Reticulum (ER) Stress : The ER is a central site for lipid biosynthesis, and disruptions in this process can lead to ER stress. nih.gov The accumulation of saturated fatty acids can induce ER stress, partly by increasing the synthesis of phospholipids (B1166683) like dipalmitoyl phosphatidic acid, leading to ER membrane dilation and dysfunction. nih.gov Furthermore, the transport of PA into mitochondria is crucial for maintaining ER membrane homeostasis. nih.gov Disruption of this transport, for example, in cells lacking the transport protein Ups1, leads to an altered unfolded protein response (UPR) and inhibition of mTORC1 signaling, key pathways in the cellular stress response. nih.gov

Phosphatidate-Mediated Mechanisms in Specific Cellular Pathways

Autophagy is a cellular recycling process essential for removing damaged organelles and proteins. The role of phosphatidic acid, and by extension 1,2-Dimyristoylphosphatidate(2-), in regulating autophagy is complex and context-dependent.

In many systems, PA is considered a negative regulator of autophagy. nih.gov This is often linked to its role as an activator of mTOR, which is a primary inhibitor of autophagy initiation. nih.govresearchgate.net In plants, for instance, PA has been shown to suppress the formation of autophagosomes. nih.gov

However, in other specific cellular contexts, PA can promote autophagy. For example, in neurons subjected to stress from corticosterone treatment, reduced PA levels were associated with decreased autophagy. researcher.life The addition of phosphatidic acid to these stressed cells reversed the inhibition of key autophagy regulators, thereby normalizing the autophagic process. researcher.liferesearchgate.net This suggests that PA may regulate autophagy through multiple mechanisms, potentially dependent on the cell type, the nature of the stress stimulus, and its subcellular location.

1,2-Dimyristoylphosphatidate(2-) plays a significant role in maintaining the structure and function of various organelles, particularly mitochondria and the endoplasmic reticulum.

Mitochondrial Homeostasis : Phosphatidic acid is a key regulator of mitochondrial dynamics, the balance between mitochondrial fusion and fission that is critical for mitochondrial health. johnshopkins.edunih.gov Specifically, PA stimulates outer mitochondrial membrane fusion while inhibiting mitochondrial division. johnshopkins.edunih.gov This action is mediated by enzymes on the mitochondrial surface, such as the phospholipase MitoPLD, which generates PA, and the phosphatase Lipin 1, which consumes it. johnshopkins.edunih.gov The precise balance of PA on the mitochondrial outer membrane helps to control mitochondrial morphology and function. nih.govnih.gov

Endoplasmic Reticulum and Lipid Droplet Homeostasis : The ER is the primary site of synthesis for most cellular lipids, including the de novo synthesis of PA. oup.comyoutube.com PA is a central intermediate in the formation of nearly all other glycerophospholipids and triglycerides within the ER. imrpress.commetwarebio.com It also plays a crucial role in the biogenesis of lipid droplets, which are organelles that store neutral lipids and emerge from the ER membrane. nih.govportlandpress.com The conical shape of PA helps to induce the membrane curvature necessary for the budding of these droplets from the ER. nih.govportlandpress.com The proper flux of PA from the ER to other organelles, like mitochondria, is essential for maintaining ER homeostasis and preventing ER stress. nih.govnih.gov

Computational Modeling and Simulation of 1,2-Dimyristoylphosphatidate(2-) Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the structure and dynamics of lipid bilayers at an atomic level. While direct simulations of 1,2-Dimyristoylphosphatidate(2-) are less common in the literature, extensive simulations have been performed on the closely related lipid, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). DMPC shares the same 1,2-dimyristoyl acyl chain structure, making its behavior in a bilayer a valuable model for understanding the properties of 1,2-Dimyristoylphosphatidate(2-).

These simulations provide detailed insights into the physical properties of myristoyl-containing membranes. Key findings from MD simulations of DMPC bilayers include:

Membrane Structure : Simulations have accurately reproduced experimentally measured structural parameters. For a fully hydrated DMPC bilayer in the fluid phase (at 30 °C), the calculated area per lipid is approximately 59.2 Ų, and the head-to-head thickness is about 36.3 Å. aip.org These values are in good agreement with X-ray diffraction data. aip.org

Acyl Chain Conformation : The simulations show that in the fluid (liquid-crystalline) phase, the hydrocarbon chains have a significant number of gauche bonds (around 18.3%), which is characteristic of a disordered state. aip.org

Hydration : Water molecules are shown to penetrate significantly into the bilayer's headgroup region, reaching as deep as the carbonyl groups and strongly hydrating the phosphate groups. aip.orgresearchgate.net

Influence of Cholesterol : Simulations including cholesterol show that it increases the order of the DMPC acyl chains and increases the area per lipid heterodimer compared to a pure DMPC bilayer. acs.org

The following table summarizes parameters from a representative molecular dynamics simulation of a hydrated DMPC bilayer, which serves as a model for a 1,2-Dimyristoylphosphatidate(2-) containing membrane.

| Simulation Parameter | Value | Reference |

|---|---|---|

| System Composition | 200 DMPC molecules, 5480 water molecules | aip.orgresearchgate.net |

| Temperature | 30 °C (303.15 K) | aip.org |

| Pressure | 1 bar | aip.org |

| Simulation Duration | ~380 picoseconds | aip.org |

| Area per Lipid | 59.2 Ų | aip.org |

| Head-to-Head Thickness (DHH) | 36.3 Å | aip.org |

| Gauche Bond Fraction (Acyl Chains) | 18.3% | aip.org |

Network Analysis of 1,2-Dimyristoylphosphatidate(2-) Signaling Pathways

1,2-Dimyristoylphosphatidate(2-), as a specific molecular species of phosphatidic acid (PA), participates in the complex and vital network of PA-mediated cell signaling. PA is not merely a precursor for the biosynthesis of other lipids but also a critical signaling molecule that governs a multitude of cellular processes. nih.govportlandpress.comwikipedia.org The signaling network can be understood by examining the key nodes involved in its synthesis, the effector proteins it directly interacts with, and the enzymes responsible for its metabolism, which terminates the signal. The structure of the acyl chains, in this case, the two saturated 14-carbon myristoyl chains, can influence the specific bioactivities and protein interactions of the molecule. wikipedia.orgacs.org

Upstream Regulatory Network: Synthesis of 1,2-Dimyristoylphosphatidate(2-)

The cellular concentration of signaling PA is typically low and increases transiently in response to specific stimuli. This rapid and localized production is primarily managed by two major enzymatic pathways that form the upstream part of its signaling network.

Phospholipase D (PLD) Pathway : PLD enzymes catalyze the hydrolysis of structural phospholipids, such as phosphatidylcholine, to generate PA and a free headgroup. wikipedia.orgnih.gov This pathway is a common response to various extracellular signals.

Diacylglycerol Kinase (DGK) Pathway : DGKs phosphorylate diacylglycerol (DAG) to produce PA. nih.govnih.gov This links PA signaling to pathways that generate DAG, such as those involving phospholipase C (PLC).

These synthesis pathways are critical control points in the network, regulating the location, timing, and amount of PA available for signaling.

| Enzyme Family | Reaction | Role in the Network | Cellular Location of Synthesis |

|---|---|---|---|

| Phospholipase D (PLD) | Phosphatidylcholine → PA + Choline | Primary PA production in response to a wide range of stimuli (e.g., growth factors, neurotransmitters). | Plasma Membrane, Golgi, Endoplasmic Reticulum |

| Diacylglycerol Kinase (DGK) | Diacylglycerol (DAG) + ATP → PA + ADP | Converts the signaling lipid DAG into PA, acting as a key node between two distinct signaling pathways. | Plasma Membrane, Endoplasmic Reticulum, Nucleus |

Downstream Effector Network: Protein Targets of 1,2-Dimyristoylphosphatidate(2-)

As a second messenger, PA exerts its influence by directly binding to a diverse array of intracellular proteins. nih.gov This interaction can recruit cytosolic proteins to the membrane, induce conformational changes, and modulate enzymatic activity, thereby propagating the signal downstream. portlandpress.com The unique physicochemical properties of the PA headgroup allow it to interact with specific PA-binding domains on these effector proteins. nih.gov Key signaling cascades regulated by PA include pathways central to cell growth, proliferation, and metabolism.

mTOR Signaling : PA is a critical regulator of the mammalian target of rapamycin (mTOR), a master kinase that controls cell growth and protein synthesis. nih.gov PA directly binds to the mTORC1 complex, an interaction required for its stability and activation. nih.govnih.gov Research indicates that different PA molecular species can have varied effects; for instance, unsaturated PAs are typically activators, while saturated forms (like 1,2-dimyristoylphosphatidate) may be less effective or even inhibitory in some contexts. acs.org

Ras-Raf-MAPK Signaling : The mitogen-activated protein kinase (MAPK) cascade, which regulates cell proliferation and differentiation, is another major target. PA binds directly to the Raf-1 kinase, facilitating its translocation to the cell membrane and its subsequent activation. nih.govresearchgate.net

Sphingolipid Metabolism : PA provides a crucial link between glycerolipid and sphingolipid signaling networks. It directly binds to and activates Sphingosine Kinase 1 (SK1), the enzyme that produces the potent signaling lipid sphingosine-1-phosphate (S1P). nih.govstrath.ac.ukwikipedia.org

| Effector Protein | Function in Signaling Pathway | Broader Biological Process |

|---|---|---|

| mTOR (mammalian Target of Rapamycin) | Binds directly to the mTORC1 complex, promoting its activation. nih.govnih.gov | Cell growth, protein synthesis, metabolism. |

| Raf-1 Kinase | Binds to Raf-1, promoting its membrane translocation and activation of the MAPK cascade. nih.govnih.gov | Cell proliferation, differentiation, survival. |

| Sphingosine Kinase 1 (SK1) | Directly binds and stimulates SK1 activity, leading to the production of sphingosine-1-phosphate (S1P). strath.ac.uknih.gov | Inflammation, angiogenesis, cell survival. |

| S6 Kinase (S6K) | PA is involved in the activation of the mTOR/S6K pathway. nih.gov | Protein synthesis, cell growth. |

| Phosphoinositide-dependent kinase 1 (PDK1) | PA can interact with and modulate the activity of PDK1. nih.gov | Cell survival, metabolism. |

Metabolic Network: Signal Termination

The signaling action of 1,2-Dimyristoylphosphatidate(2-) is terminated by its conversion into other lipid species. This metabolic arm of the network ensures that the PA signal is transient and tightly controlled.

Conversion to Diacylglycerol (DAG) : Lipid phosphate phosphohydrolases (LPPs), including the Lipin family of enzymes, dephosphorylate PA to produce DAG. nih.govnih.gov This not only attenuates the PA signal but can also initiate DAG-specific signaling events.

Conversion to Lysophosphatidic Acid (LPA) : Phospholipase A (PLA) enzymes can hydrolyze one of the fatty acyl chains from PA, generating LPA, another bioactive lipid messenger. wikipedia.orgnih.gov

These metabolic conversions are integral to maintaining lipid homeostasis and the dynamic nature of the signaling network.

| Enzyme Family | Reaction | Role in the Network |

|---|---|---|

| Lipid Phosphate Phosphohydrolases (LPPs) | PA → Diacylglycerol (DAG) + Pᵢ | Terminates PA signaling and can initiate DAG signaling. |

| Phospholipase A (PLA) | PA → Lysophosphatidic Acid (LPA) + Fatty Acid | Terminates PA signaling and produces the signaling lipid LPA. |

Challenges and Future Directions in 1,2 Dimyristoylphosphatidate 2 Research

Elucidating the Subcellular Compartmentalization of 1,2-Dimyristoylphosphatidate(2-) Pools

A fundamental challenge in lipid signaling is that phosphatidic acid is not a single, uniformly distributed pool within the cell. Instead, it exists in distinct pools associated with various organelles, including the plasma membrane, endoplasmic reticulum (ER), Golgi apparatus, mitochondria, and endosomes. nih.govrupress.orgnih.gov These localized pools are generated by different sets of enzymes that reside in specific subcellular compartments. rupress.orgnih.gov For instance, PA synthesized in the ER by lysophosphatidic acid acyltransferases (LPAATs) primarily serves as a precursor for the biosynthesis of other major phospholipids (B1166683). rupress.org In contrast, signaling pools of PA are often generated at the plasma membrane or other organelle membranes by the activation of phospholipase D (PLD) and diacylglycerol kinase (DGK) enzymes in response to external stimuli. nih.govrupress.org

The specific fatty acid composition of PA, such as the two myristoyl (14:0) chains in 1,2-dimyristoylphosphatidate(2-), is determined by the substrate availability and preference of the synthesizing enzymes in that particular compartment. nih.govrupress.org Therefore, a critical future direction is to develop and apply methods that can precisely identify and quantify the abundance of 1,2-dimyristoylphosphatidate(2-) within these distinct subcellular locations. Understanding this compartmentalization is crucial because the location of its synthesis likely dictates its specific downstream functions and interaction partners. dartmouth.edurupress.org Methodologies combining subcellular fractionation with advanced mass spectrometry are beginning to address this challenge, providing initial maps of where different PA species reside. nih.gov

Table 1: Subcellular Localization of Phosphatidic Acid (PA) Synthesis

| Organelle | Key Synthesizing Enzymes | Primary Function of PA Pool |

| Endoplasmic Reticulum (ER) | Lysophosphatidic acid acyltransferases (LPAATs) | Precursor for phospholipid and triglyceride biosynthesis rupress.org |

| Plasma Membrane | Phospholipase D (PLD2), Diacylglycerol Kinases (DGKs) | Signal transduction, cytoskeleton remodeling, endocytosis nih.govnih.gov |

| Golgi Apparatus | Phospholipase D (PLD1), Diacylglycerol Kinases (DGKs) | Vesicular trafficking, membrane budding nih.govnih.govnih.govwikipedia.org |

| Mitochondria | mitoPLD, Lysophosphatidic acid acyltransferases (LPAATs) | Lipid metabolism, membrane dynamics nih.gov |

| Endosomes & Lysosomes | Phospholipase D (PLD1) | Membrane trafficking nih.govnih.gov |

| Nucleus | Various (PLDs, DGKs) | Transcriptional regulation, nuclear signaling nih.govnih.gov |

Decoding the Temporal Dynamics of 1,2-Dimyristoylphosphatidate(2-) Signaling Events

The signaling functions of lipids like 1,2-dimyristoylphosphatidate(2-) are not just determined by where they are produced, but also when and for how long. Cellular levels of PA are known to change rapidly and transiently in response to various stimuli. portlandpress.comdartmouth.edu This dynamic nature is central to its role as a second messenger, allowing for precise control over downstream signaling cascades. A key challenge is to move beyond static measurements and map the temporal kinetics of 1,2-dimyristoylphosphatidate(2-) production, degradation, and action in real-time.

Research has shown that different enzymes can be activated sequentially to generate PA, creating distinct temporal waves of the lipid messenger. For example, upon stimulation with epidermal growth factor (EGF), PA is first generated by PLD2, followed by a later wave of production by DGK. nih.gov This precise timing is critical for regulating the duration and location of downstream signals, such as the activation of the ERK signaling pathway. nih.gov Future research must focus on deciphering these complex temporal profiles for specific PA species. Understanding the kinetics of 1,2-dimyristoylphosphatidate(2-) signaling will be essential to fully comprehend how it contributes to the specificity and outcome of a cellular response. The development of tools that allow for the acute and controlled generation of specific PA pools, such as optogenetic systems, represents a major step forward in addressing this challenge. rupress.orgyoutube.com

Development of Advanced Tools for In Situ 1,2-Dimyristoylphosphatidate(2-) Analysis

A major bottleneck in understanding the specific roles of 1,2-dimyristoylphosphatidate(2-) is the lack of tools to visualize and quantify it within its native environment—the living cell. While methods like mass spectrometry provide detailed information on lipid composition, they typically require cell destruction, losing spatial and real-time temporal information. nih.govmetwarebio.com

The future of the field hinges on the development of more sophisticated analytical tools for in situ analysis:

Species-Specific Biosensors: Current fluorescent biosensors for PA have been instrumental in revealing the dynamics of total PA pools. nih.govnih.gov However, a significant limitation is their inability to distinguish between different PA molecular species. nih.gov A crucial goal is to engineer novel biosensors that can specifically recognize and report the presence of 1,2-dimyristoylphosphatidate(2-), or at least discriminate between saturated and unsaturated PA species.

Optogenetics and Photopharmacology: Recent innovations include optogenetic tools, such as light-activated PLD enzymes (optoPLDs), that allow researchers to produce PA at specific organelle membranes with high temporal precision. rupress.orgyoutube.comacs.org This enables direct testing of the functional consequences of localized PA generation. Additionally, photoswitchable PA analogues have been developed that allow for optical control over the activity of specific signaling pathways like mTOR and Hippo. acs.org Expanding these toolkits to control the generation of specific PA species will be a powerful strategy.

Advanced Imaging Techniques: Combining new probes with super-resolution microscopy will allow for the visualization of 1,2-dimyristoylphosphatidate(2-) distribution and dynamics at an unprecedented level of detail, potentially revealing its organization within specific membrane microdomains.

Table 2: Comparison of Analytical Tools for Phosphatidic Acid (PA) Research

| Tool/Technique | Principle | Advantages | Key Challenges/Future Directions |

| Mass Spectrometry (LC-MS/MS) | Separation and mass-based detection of lipid molecules after extraction. metwarebio.com | High sensitivity and precision; can identify and quantify individual PA species. nih.govmetwarebio.com | Typically requires cell lysis, loss of spatial/temporal data; improving for in situ analysis. |

| Fluorescent Biosensors | Genetically encoded proteins that bind PA and fluoresce, allowing live-cell imaging. nih.gov | Real-time visualization of PA dynamics in living cells. nih.gov | Lack of specificity for different PA molecular species. nih.gov Development of species-specific sensors is needed. |

| Enzymatic Assays | Use of specific enzymes to hydrolyze PA and generate a detectable product (e.g., colorimetric, fluorescent). metwarebio.comnih.gov | Simple, rapid, and cost-effective for quantifying total PA levels. metwarebio.comnih.gov | Limited spatial information; may not distinguish between PA and related lipids like lyso-PA. |

| Optogenetic Tools (e.g., optoPLD) | Light-inducible enzymes that produce PA on demand at specific subcellular locations. rupress.orgyoutube.com | High spatiotemporal control over PA production; allows direct functional interrogation. rupress.orgacs.org | Limited control over the specific acyl chain composition of the PA produced. acs.org |

| Photoswitchable Lipids | Chemically synthesized PA analogues whose activity can be turned on or off with light. acs.org | Precise temporal control over signaling pathways; species-specific analogues can be synthesized. acs.org | Delivery into cells and ensuring they mimic endogenous lipid function. |

Integrative Omics Approaches for Comprehensive 1,2-Dimyristoylphosphatidate(2-) Pathway Mapping

To build a complete picture of the biological roles of 1,2-dimyristoylphosphatidate(2-), it is necessary to look beyond the single molecule and map its extensive network of interactions. The future of this research lies in integrative "omics" approaches, which combine large-scale datasets to create comprehensive cellular maps. frontiersin.org

A key strategy involves combining lipidomics with other omics technologies:

Lipidomics: This is the systematic analysis of all lipids in a biological system. metwarebio.comcreative-proteomics.com Advanced lipidomics workflows using liquid chromatography-mass spectrometry (LC-MS/MS) can precisely quantify changes in the levels of hundreds of lipid species, including 1,2-dimyristoylphosphatidate(2-), under different conditions. nih.govmetwarebio.com

Proteomics: By correlating changes in 1,2-dimyristoylphosphatidate(2-) with changes in the proteome, researchers can identify potential PA-binding proteins and downstream effectors whose expression or post-translational modifications are altered.

Metabolomics: This approach can reveal how fluctuations in 1,2-dimyristoylphosphatidate(2-) impact broader metabolic pathways, given its central role as a precursor for other lipids. creative-proteomics.commetwarebio.com

Transcriptomics: Analyzing changes in gene expression can uncover the transcriptional programs regulated by 1,2-dimyristoylphosphatidate(2-) signaling.

By integrating these multi-omics datasets, researchers can construct detailed pathway maps that connect the synthesis of 1,2-dimyristoylphosphatidate(2-) to its protein effectors and ultimate physiological outcomes. This systems-level view is essential for understanding its function in the complex cellular environment.

Mechanistic Exploration of 1,2-Dimyristoylphosphatidate(2-) in Emerging Biological Paradigms

While 1,2-dimyristoylphosphatidate(2-) is involved in established processes like membrane trafficking and cytoskeletal regulation, a significant future direction is to explore its role in more recently appreciated biological contexts. nih.govcreative-proteomics.com Research is uncovering the involvement of PA in a host of complex cellular programs, opening new avenues of investigation.

Emerging areas for mechanistic exploration include:

Autophagy: Phosphatidic acid has been identified as a critical regulator of autophagy, the process by which cells degrade and recycle their own components. nih.govnih.gov Studies have shown that PA can inhibit autophagy by binding to proteins like GAPC and PGK, thereby preventing the formation of key autophagic complexes. nih.govtandfonline.com Conversely, in some contexts, such as in neuronal models of stress, PA appears to be required for maintaining normal autophagy. researcher.liferesearchgate.net Future work will need to dissect how specific species like 1,2-dimyristoylphosphatidate(2-) contribute to this complex and context-dependent regulation.

Nuclear Signaling: Once thought to be confined to membrane systems, PA and its metabolizing enzymes have been found within the nucleus. nih.govnih.gov Nuclear PA is emerging as a signaling molecule that can influence gene expression and other nuclear functions. nih.gov A major challenge is to understand how 1,2-dimyristoylphosphatidate(2-) might be transported to or synthesized in the nucleus and what specific nuclear proteins and pathways it regulates.

Hippo Signaling Pathway: Recent studies have linked PA signaling to the Hippo pathway, a critical network that controls organ size and cell proliferation by inhibiting the transcriptional co-activator YAP. rupress.orgyoutube.com PA produced at the plasma membrane has been shown to attenuate Hippo signaling, allowing YAP to enter the nucleus and promote cell growth. rupress.orgyoutube.comacs.org Investigating whether 1,2-dimyristoylphosphatidate(2-) has a specific role in modulating this cancer-relevant pathway is a compelling future direction.

Neurotransmission: PA plays an important role in the nervous system, where it is involved in regulating multiple steps of synaptic vesicle trafficking, including exocytosis and endocytosis. nih.gov Elucidating the precise contribution of 1,2-dimyristoylphosphatidate(2-) to these processes could provide new insights into synaptic function and neurological disorders.

By pushing into these new biological paradigms, researchers will continue to uncover the versatile and critical functions of this simple yet powerful signaling lipid.

常见问题

Q. What are the standard methodologies for synthesizing and characterizing 1,2-Dimyristoylphosphatidate(2⁻) in laboratory settings?

Synthesis typically involves esterification of sn-glycero-3-phosphate with myristoyl chloride under anhydrous conditions, followed by ion-exchange chromatography to isolate the phosphatidic acid form. Characterization employs:

- Nuclear Magnetic Resonance (NMR): H and P NMR verify acyl chain integration and phosphate group integrity .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., observed m/z values for sodium adducts) .

- Thin-Layer Chromatography (TLC): Validates purity and monitors reaction progress using solvent systems like chloroform/methanol/water (65:25:4) .

Q. How is 1,2-Dimyristoylphosphatidate(2⁻) utilized in model membrane studies, and what experimental parameters are critical?